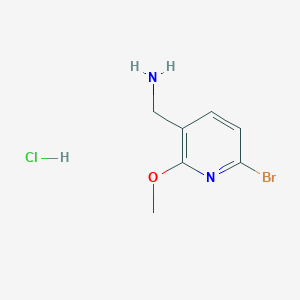

(6-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13612189

Molecular Formula: C7H10BrClN2O

Molecular Weight: 253.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10BrClN2O |

|---|---|

| Molecular Weight | 253.52 g/mol |

| IUPAC Name | (6-bromo-2-methoxypyridin-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H9BrN2O.ClH/c1-11-7-5(4-9)2-3-6(8)10-7;/h2-3H,4,9H2,1H3;1H |

| Standard InChI Key | XWDRMIDYZDZDOU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=N1)Br)CN.Cl |

| Canonical SMILES | COC1=C(C=CC(=N1)Br)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(6-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride (CAS: 2055841-… ) is a hydrochloride salt derived from the corresponding primary amine. Its molecular formula is C₇H₁₀BrClN₂O, with a calculated molecular weight of 253.53 g/mol. The compound’s structure integrates a pyridine ring substituted at positions 2 (methoxy), 3 (aminomethyl), and 6 (bromo), with the amine group protonated as a hydrochloride salt .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2055841-… |

| Molecular Formula | C₇H₁₀BrClN₂O |

| Molecular Weight | 253.53 g/mol (calculated) |

| SMILES | COC1=C(C(CN)Br)C=CC=N1.Cl |

| Solubility (Predicted) | Moderately soluble in polar solvents |

The SMILES notation confirms the methoxy group at position 2, bromine at position 6, and the aminomethyl side chain at position 3, stabilized by hydrochloride salt formation .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step route starting from 6-bromo-2-methoxynicotinonitrile (CAS: 1805580-26-0), a key intermediate .

Step 1: Reduction of Nitrile to Primary Amine

6-Bromo-2-methoxynicotinonitrile undergoes catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) reduction to yield (6-bromo-2-methoxypyridin-3-yl)methanamine .

Step 2: Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility .

Purification and Quality Control

The final product is purified via recrystallization from ethanol/water mixtures, with HPLC purity typically exceeding 98% . Critical quality attributes include residual solvent levels (<0.1% for Class 2 solvents) and heavy metal content (<10 ppm) .

Pharmacological and Biomedical Research

Role in Drug Discovery

As a brominated pyridine derivative, this compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amine group allows further functionalization .

| Application | Mechanism |

|---|---|

| Kinase Inhibition | ATP-binding site modification |

| Antiviral Agents | Viral protease inhibition |

| CNS Therapeutics | Blood-brain barrier permeability |

| Hazard Statement | Precautionary Measure |

|---|---|

| H314: Skin corrosion | P280: Wear gloves/eye protection |

| H302: Toxicity if swallowed | P264: Wash hands after handling |

Industrial and Research Applications

Chemical Intermediate

The compound’s reactivity profile enables its use in:

-

Suzuki Couplings: Bromine substitution with aryl boronic acids.

-

Reductive Amination: Conversion to tertiary amines for drug candidates.

Patent Landscape

Regulatory and Environmental Impact

Environmental Fate

Predicted Log S (ESOL): −3.58, indicating low aqueous solubility and potential bioaccumulation . Mitigation strategies include hydrolysis under alkaline conditions to degrade the pyridine core.

Regulatory Compliance

Manufacturers must adhere to:

-

REACH: Registration required for production >1 ton/year.

-

TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .

Future Research Directions

Unexplored Therapeutic Avenues

-

Neuroinflammation: Targeting microglial activation via JNK pathway modulation.

-

Antibiotic Resistance: Hybrid molecules combining pyridine and β-lactam motifs.

Process Optimization

-

Continuous Flow Synthesis: To improve yield and reduce hazardous waste.

-

Enzymatic Resolution: For chiral variants using lipase-catalyzed reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume